6-[4-(Trifluoromethoxy)phenyl]nicotinic acid 6-[4-(Trifluoromethoxy)phenyl]nicotinic acid
Brand Name: Vulcanchem
CAS No.: 851266-74-5
VCID: VC7806342
InChI: InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(18)19/h1-7H,(H,18,19)
SMILES: C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)OC(F)(F)F
Molecular Formula: C13H8F3NO3
Molecular Weight: 283.2 g/mol

6-[4-(Trifluoromethoxy)phenyl]nicotinic acid

CAS No.: 851266-74-5

Cat. No.: VC7806342

Molecular Formula: C13H8F3NO3

Molecular Weight: 283.2 g/mol

* For research use only. Not for human or veterinary use.

6-[4-(Trifluoromethoxy)phenyl]nicotinic acid - 851266-74-5

Specification

CAS No. 851266-74-5
Molecular Formula C13H8F3NO3
Molecular Weight 283.2 g/mol
IUPAC Name 6-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(18)19/h1-7H,(H,18,19)
Standard InChI Key CMFMUUMHVQNJOH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)OC(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)OC(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Structure

The IUPAC name for this compound is 6-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid, reflecting its core pyridine ring substituted at position 6 with a 4-(trifluoromethoxy)phenyl group and a carboxylic acid moiety at position 3 . The trifluoromethoxy group (OCF3-\text{OCF}_3) is a sterically demanding electron-withdrawing substituent, which influences the compound’s electronic distribution and intermolecular interactions.

Key Structural Features:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom.

  • 4-(Trifluoromethoxy)phenyl Substituent: Attached at position 6, contributing to increased lipophilicity and metabolic stability.

  • Carboxylic Acid Group: Positioned at carbon 3, enabling salt formation or esterification for prodrug strategies.

The canonical SMILES representation is C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)OC(F)(F)F, and the InChI key is CMFMUUMHVQNJOH-UHFFFAOYSA-N .

Physicochemical Properties

Experimental and calculated physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight283.20 g/mol
LogP (Partition Coefficient)3.35
Topological Polar Surface Area59.4 Ų
Melting PointNot reported
SolubilityLikely low in aqueous media

The high LogP value suggests significant hydrophobic character, aligning with trends observed in trifluoromethoxy-containing analogs . The absence of melting point data in literature indicates a need for further experimental characterization.

Synthesis and Manufacturing

Patent-Based Synthetic Routes

A key synthesis method is disclosed in WO2005/040100 A1 (Bayer Healthcare AG), where the compound is prepared via palladium-catalyzed cross-coupling reactions . The patent describes:

  • Starting Material: 2-Chloro-6-trifluoromethylnicotinic acid.

  • Hydrogenation: Catalytic hydrogenation using 5% Pd/C in methanol under nitrogen atmosphere.

  • Acidification: Crystallization via hydrochloric acid addition yields the final product with ~90% crude yield .

This route emphasizes the strategic use of halogenated precursors for regioselective functionalization, a common tactic in heterocyclic chemistry.

Future Research Directions

Pharmacological Profiling

  • In vitro Screening: Assess affinity for ion channels, kinases, or GPCRs.

  • Prodrug Development: Ester derivatives to improve bioavailability.

Process Optimization

  • Catalyst Innovation: Transitioning from Pd/C to cheaper catalysts (e.g., Ni-based systems).

  • Green Chemistry: Solvent-free reactions or microwave-assisted synthesis to reduce environmental impact.

Computational Studies

  • DFT Calculations: To model electronic effects of the trifluoromethoxy group on aromatic stacking.

  • QSAR Modeling: Correlate structural features with bioactivity for lead optimization.

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